![molecular formula C10H18N2O B2866622 4-(Cyclopentylmethyl)piperazin-2-one CAS No. 1866157-60-9](/img/structure/B2866622.png)
4-(Cyclopentylmethyl)piperazin-2-one
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Overview
Description
Scientific Research Applications
Synthesis of Chiral Piperazines
Chiral piperazines: are a significant class of compounds in pharmaceutical chemistry due to their presence in a variety of drugs. The compound “4-(Cyclopentylmethyl)piperazin-2-one” can be used as a starting material for the synthesis of chiral piperazines. These chiral piperazines are crucial for creating drugs with specific enantiomeric purity, which is important for their efficacy and safety .
Asymmetric Catalysis
The molecule can be employed in asymmetric catalysis to produce optically active piperazin-2-ones. This process is vital for the synthesis of intermediates to drugs like Aprepitant, which is used to prevent nausea and vomiting in cancer therapy. The one-pot approach used in this synthesis minimizes the environmental impact and reduces economic and time costs .
Heterocyclic Compound Synthesis
“Heterocycles” are rings containing at least one atom other than carbon. “4-(Cyclopentylmethyl)piperazin-2-one” serves as a precursor in the synthesis of various heterocyclic compounds . These compounds are structural cores in many natural products and pharmaceuticals, making this application crucial for drug discovery and development .
Peptide Synthesis Building Blocks
This compound can also be used to create building blocks for peptide synthesis . Peptides are short chains of amino acids that are the building blocks of proteins. Synthesizing peptides with specific sequences and structures is essential for developing new therapeutic agents and studying protein functions .
Antihelminthic Drugs
One of the unique applications includes the synthesis of intermediates for antihelminthic drugs like Praziquantel. These drugs are used to treat parasitic worm infections, and the synthesis of such drugs often requires specific piperazine derivatives as key intermediates .
Serine Protease Inhibitors
Lastly, “4-(Cyclopentylmethyl)piperazin-2-one” can be utilized in the synthesis of serine protease inhibitors . These inhibitors play a role in various biological processes and have therapeutic potential in treating diseases like cancer, viral infections, and inflammatory conditions .
Mechanism of Action
Target of Action
A structurally similar compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), has been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
The related compound 7x has been shown to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm . This suggests that 4-(Cyclopentylmethyl)piperazin-2-one might interact with its targets to disrupt normal cellular processes, leading to cell death .
Biochemical Pathways
The related compound 7x affects the cell cycle, a complex process controlled by several biochemical pathways . These pathways ensure that initiation of a particular cell cycle event is dependent on the accurate completion of another .
Result of Action
The related compound 7x has been found to induce apoptosis of tumor cells . This suggests that 4-(Cyclopentylmethyl)piperazin-2-one might have similar effects, potentially leading to cell death .
properties
IUPAC Name |
4-(cyclopentylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-8-12(6-5-11-10)7-9-3-1-2-4-9/h9H,1-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYJETWBQGZWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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